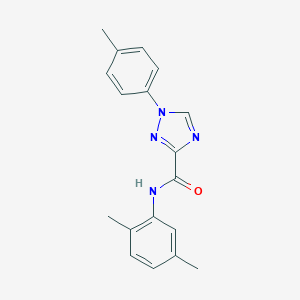
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators.
Wirkmechanismus
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide selectively inhibits N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which is a key enzyme in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory and immune-related diseases. By inhibiting N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces the production of leukotrienes, thereby reducing inflammation and other related pathologies.
Biochemical and physiological effects:
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, asthma, and other inflammatory diseases. The compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which makes it a useful tool for studying the role of leukotrienes in various diseases. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, the limitations of the compound include its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide inhibitors. Another area of research is the evaluation of the compound's efficacy in clinical trials for various diseases. Additionally, the compound's potential as a neuroprotective agent and its effects on the immune system warrant further investigation. Finally, the development of new synthesis methods for N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-aminobenzamide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in various animal models and cell lines, and clinical trials are underway to evaluate its efficacy in humans.
Eigenschaften
Produktname |
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Molekularformel |
C16H12FN3O |
Molekulargewicht |
281.28 g/mol |
IUPAC-Name |
N-(3-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-3-1-4-14(11-13)19-16(21)12-5-7-15(8-6-12)20-10-2-9-18-20/h1-11H,(H,19,21) |
InChI-Schlüssel |
YQFITLFGUAGEIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)




